molecular formula C20H15BrN2O4S B13952255 3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid

3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid

Cat. No.: B13952255
M. Wt: 459.3 g/mol
InChI Key: OPTOFPDMGMPAAN-UHFFFAOYSA-N
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Description

3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid is a complex organic compound that features a furan ring substituted with a bromophenyl group, a carbonyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects . Molecular docking studies and simulations can provide insights into the active sites and binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid is unique due to its specific substitution pattern and the presence of both a furan ring and a benzoic acid moiety

Properties

Molecular Formula

C20H15BrN2O4S

Molecular Weight

459.3 g/mol

IUPAC Name

3-[[5-(4-bromophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid

InChI

InChI=1S/C20H15BrN2O4S/c1-11-14(19(25)26)3-2-4-15(11)22-20(28)23-18(24)17-10-9-16(27-17)12-5-7-13(21)8-6-12/h2-10H,1H3,(H,25,26)(H2,22,23,24,28)

InChI Key

OPTOFPDMGMPAAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)O

Origin of Product

United States

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